(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide is a synthetic compound with potential applications in medicinal chemistry and pharmacology. It belongs to a class of compounds known as amino amides, which are characterized by the presence of an amino group and an amide bond.
This compound can be synthesized from readily available precursors through a series of organic reactions. It has been studied for its biological activities and potential therapeutic effects.
The compound is classified as an amino acid derivative, specifically an amino amide. Its structure includes a piperidine moiety, which is significant in many pharmacologically active compounds.
The synthesis of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Industrial methods may incorporate continuous flow reactors and adhere to green chemistry principles to enhance efficiency and reduce waste.
The molecular structure of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide can be represented by its molecular formula:
| Property | Data |
|---|---|
| Molecular Formula | C21H35N3O |
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide |
| InChI Key | YTJQUBBWFAJGCS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C(C)C)N |
The InChI representation provides a standardized way to describe the compound's structure, which is essential for databases and chemical informatics.
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and alkyl halides or acyl chlorides for substitution reactions.
The mechanism of action for (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide likely involves its interaction with specific biological targets such as neurotransmitter receptors or enzymes. The structural features, including chiral centers, allow it to fit into these targets with high specificity, potentially modulating their activity and leading to various biological effects.
The compound exhibits properties typical of amino amides, including solubility in organic solvents and moderate stability under standard laboratory conditions.
Key chemical properties include:
Relevant data includes melting point, boiling point, and solubility metrics which are essential for practical applications in synthesis and formulation.
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide has several potential applications:
This compound represents a promising area of research due to its unique structure and potential applications across various scientific fields.
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5